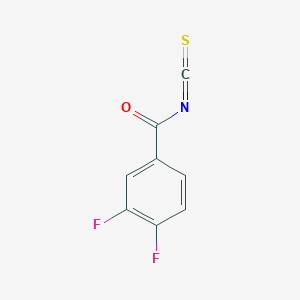

3,4-Difluorobenzoyl isothiocyanate

Description

The exact mass of the compound 3,4-Difluorobenzoyl isothiocyanate is 198.99034122 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Difluorobenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorobenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFJDKZVHFOJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N=C=S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298143 | |

| Record name | 3,4-Difluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926249-80-1 | |

| Record name | 3,4-Difluorobenzoyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926249-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorobenzoyl Isothiocyanate: Synthesis, Characterization, and Applications in Drug Development

Introduction and Chemical Significance

Acyl isothiocyanates are highly reactive, versatile building blocks in organic synthesis, serving as critical intermediates for the preparation of thioureas, heterocyclic rings, and biologically active macromolecules. Among these, 3,4-difluorobenzoyl isothiocyanate (CAS: 926249-80-1) represents a specialized derivative with profound implications in medicinal chemistry[1].

The incorporation of a 3,4-difluorophenyl moiety strategically alters the electronic distribution and lipophilicity of the resulting downstream molecules. In drug development, this specific substitution pattern is frequently utilized to enhance metabolic stability, increase target binding affinity via halogen bonding, and facilitate cellular membrane permeability. Notably, derivatives synthesized from 3,4-difluorobenzoyl isothiocyanate, such as piperazinyl thioureas, are actively investigated as potent apoptosis inducers for the treatment of colorectal carcinoma[1].

Mechanistic Principles of Synthesis

The synthesis of 3,4-difluorobenzoyl isothiocyanate relies on a nucleophilic acyl substitution reaction between 3,4-difluorobenzoyl chloride and a thiocyanate salt (typically potassium or ammonium thiocyanate).

Causality in Experimental Design

-

The HSAB Principle: The thiocyanate anion (

) is an ambidentate nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the highly polarized, electron-deficient acyl carbon of the acid chloride acts as a "hard" electrophile. Consequently, it preferentially reacts with the "harder" nitrogen terminus of the thiocyanate anion, yielding the isothiocyanate (-N=C=S) rather than the thiocyanate (-S-C≡N)[2]. -

Anhydrous Imperative: Acyl isothiocyanates are highly susceptible to nucleophilic attack by water, which leads to rapid hydrolysis into 3,4-difluorobenzamide and carbonyl sulfide (COS). Therefore, strictly anhydrous solvents and inert atmospheres (Argon/Nitrogen) are non-negotiable parameters for a successful yield.

-

Phase-Transfer Catalysis (PTC): Inorganic thiocyanate salts have poor solubility in aprotic organic solvents like dichloromethane (DCM). Introducing Polyethylene glycol 400 (PEG-400) chelates the metal cation (e.g.,

), liberating a highly reactive, "naked" thiocyanate anion into the organic phase. This dramatically accelerates the reaction kinetics at room temperature, preventing the thermal degradation often seen in classical reflux methods[3].

Workflow for the chemical synthesis of 3,4-difluorobenzoyl isothiocyanate.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes comparing the classical reflux method against the modern phase-transfer catalyzed approach.

| Parameter | Method A: Classical Acetone Reflux | Method B: DCM/Acetone + PEG-400 (PTC) |

| Solvent System | Dry Acetone | Dichloromethane (DCM) / Acetone (1:1) |

| Thiocyanate Source | Ammonium Thiocyanate ( | Potassium Thiocyanate (KSCN) |

| Catalyst | None | Polyethylene glycol 400 (PEG-400) |

| Operating Temperature | Reflux (~56 °C) | Room Temperature (20–25 °C) |

| Reaction Time | 4 - 6 hours | 2 hours |

| Typical Yield | 70 - 80% | > 85% |

| Primary Advantage | Simple reagent profile; no specialized catalyst | Milder conditions; faster kinetics; higher purity |

Experimental Protocols

Protocol: Phase-Transfer Catalyzed Synthesis (Method B)

This protocol is engineered as a self-validating system. The visual precipitation of potassium chloride (KCl) serves as an intrinsic indicator of reaction progression[3].

Step 1: System Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry Argon.

-

Charge the flask with 0.2 g (2 mmol) of anhydrous Potassium Thiocyanate (KSCN).

-

Add 15 mL of anhydrous Dichloromethane (DCM) and 15 mL of anhydrous Acetone. Stir to form a suspension.

-

Add 3–5 drops of PEG-400. Causality: The PEG-400 immediately begins solubilizing the thiocyanate into the organic phase, transitioning the reaction from solid-liquid to a homogeneous reactive state.

Step 2: Electrophile Addition

-

Dissolve 0.26 mL (approx. 2 mmol) of 3,4-difluorobenzoyl chloride in 5 mL of anhydrous DCM.

-

Add this solution dropwise to the main reaction flask over 15 minutes at room temperature.

-

Validation Checkpoint: Within 10 minutes of addition, a fine, dense white precipitate (KCl) will begin to form, confirming that the nucleophilic substitution is actively occurring.

Step 3: Reaction and Workup

-

Stir the mixture vigorously at room temperature for exactly 2 hours[3].

-

Filter the mixture through a pad of Celite under an inert atmosphere to remove the KCl byproduct.

-

Evaporate the filtrate under reduced pressure (rotary evaporator, water bath < 30 °C) to isolate 3,4-difluorobenzoyl isothiocyanate as a pale yellow to orange oil.

-

Storage: The product must be used immediately for downstream synthesis or stored at 2-8 °C under Argon to prevent hydrolytic degradation.

Structural Characterization

Accurate characterization is paramount to ensure the absence of unreacted acid chloride or hydrolyzed benzoic acid.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is the most rapid diagnostic tool for this workflow. The successful formation of the isothiocyanate is unequivocally confirmed by the appearance of a massive, broad absorption band at ~1950–2000 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=S group. Additionally, the carbonyl (C=O) stretch will present a sharp peak at approximately 1696 cm⁻¹ , shifted slightly from the starting acid chloride[2].

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: Crucial for verifying the integrity of the fluorinated ring. It will display two distinct multiplet signals (due to ortho-coupling,

Hz, and coupling with adjacent protons) corresponding to the fluorine atoms at the 3 and 4 positions. -

¹³C NMR: The isothiocyanate carbon (-N=C=S) typically resonates distinctly in the region of 145–150 ppm, while the highly deshielded carbonyl carbon appears at 160–165 ppm.

-

Downstream Applications in Drug Discovery

Once synthesized, 3,4-difluorobenzoyl isothiocyanate acts as a highly reactive electrophile for nucleophilic addition by primary or secondary amines. Because the isothiocyanate carbon is highly electrophilic, amines attack it rapidly at room temperature without the need for coupling reagents.

This specific pathway is currently utilized to synthesize complex piperazinyl thiourea derivatives. These downstream compounds are subjected to in vitro and in silico screening, demonstrating significant potential as apoptosis inducers targeting the structural vulnerabilities of colorectal carcinoma cells[1].

Downstream synthesis of bioactive thiourea derivatives for oncological screening.

References

-

Title: 3,4-Difluorobenzoyl isothiocyanate - CAS号926249-80-1 Source: Molaid URL: [Link]

Sources

Spectroscopic Profiling and Synthetic Workflows of 3,4-Difluorobenzoyl Isothiocyanate

Executive Summary

In contemporary medicinal chemistry and drug development, heterocumulenes such as aroyl isothiocyanates serve as highly versatile electrophilic scaffolds. Specifically, 3,4-difluorobenzoyl isothiocyanate (CAS: 926249-80-1)[1] has emerged as a critical intermediate in the synthesis of bioactive thiourea derivatives, including potent F1F0-ATPase inhibitors[2] and potential HIV-1 protease inhibitors[3]. The integration of a 3,4-difluoro substitution pattern on the aromatic ring not only enhances the lipophilicity and metabolic stability of downstream drug candidates but also distinctly alters the electronic environment of the molecule.

This whitepaper provides an in-depth technical guide on the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of 3,4-difluorobenzoyl isothiocyanate. By understanding the causality behind its spectral signatures, researchers can establish self-validating analytical protocols to ensure high-fidelity synthesis.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3,4-difluorobenzoyl isothiocyanate is classically achieved via a nucleophilic acyl substitution followed by a spontaneous rearrangement. The reaction utilizes 3,4-difluorobenzoyl chloride and a thiocyanate salt (typically ammonium or potassium thiocyanate)[4].

Step-by-Step Experimental Protocol

-

Reagent Preparation : Dissolve 1.0 equivalent of ammonium thiocyanate (

) in anhydrous acetone under an inert argon atmosphere. Acetone is specifically chosen because the byproduct, ammonium chloride ( -

Acyl Chloride Addition : Cool the suspension to 0 °C. Dropwise, add 1.0 equivalent of 3,4-difluorobenzoyl chloride over 30 minutes to control the exothermic nature of the reaction.

-

Reflux & Conversion : Heat the mixture to reflux for 1–2 hours. The reaction proceeds via the initial formation of an acyl thiocyanate, which rapidly and spontaneously isomerizes to the thermodynamically more stable aroyl isothiocyanate.

-

Filtration & Concentration : Cool the mixture to room temperature and filter the precipitated

salt. Concentrate the filtrate under reduced pressure. -

In Situ Utilization : Because aroyl isothiocyanates are highly sensitive to hydrolysis, the resulting 3,4-difluorobenzoyl isothiocyanate is often used in situ for subsequent transamidation or amine addition reactions to form thioureas[5].

Causality in Protocol Design

The protocol is designed as a self-validating system . To ensure the reaction has reached completion without subjecting the moisture-sensitive intermediate to column chromatography, an aliquot is analyzed via ATR-FTIR. The complete disappearance of the acid chloride

Workflow for the synthesis, validation, and application of 3,4-difluorobenzoyl isothiocyanate.

Spectroscopic Characterization (NMR, IR, MS)

Accurate structural elucidation of 3,4-difluorobenzoyl isothiocyanate requires a multi-modal spectroscopic approach. The highly electronegative fluorine atoms withdraw electron density via the inductive effect, subtly deshielding the aromatic protons and splitting the carbon signals through scalar spin-spin coupling (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is heavily dictated by the spin-1/2 nature of the

-

NMR (400 MHz,

-

NMR (100 MHz,

-

NMR (376 MHz,

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is the most rapid and definitive method for identifying aroyl isothiocyanates[8].

-

Isothiocyanate Stretch : The -N=C=S group acts as a pseudo-cumulene, resulting in an asymmetric stretching vibration that is both highly intense and broad, typically dominating the spectrum between 1950 cm

and 2100 cm -

Carbonyl Stretch : The conjugated aroyl C=O stretch is observed at approximately 1680–1710 cm

. The electron-withdrawing nature of the difluorophenyl ring slightly increases the double-bond character of the carbonyl, pushing it to the higher end of this range.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides a molecular ion peak

Electron ionization (EI) mass spectrometry fragmentation pathway.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic data for 3,4-difluorobenzoyl isothiocyanate based on structural heuristics and analogous fluorinated benzoyl derivatives[9],[6],.

| Analytical Method | Parameter | Observed Value / Range | Structural Assignment |

| Mass Spectrometry (EI) | Molecular Ion ( | m/z 199 | Intact |

| Base Peak | m/z 141 | 3,4-Difluorobenzoyl cation (Loss of | |

| Secondary Fragment | m/z 113 | 3,4-Difluorophenyl cation (Loss of | |

| FT-IR (ATR) | 1950 – 2100 cm | Cumulene-like asymmetric stretch (Broad, Strong) | |

| 1680 – 1710 cm | Aroyl carbonyl stretch (Strong) | ||

| 1120, 1280 cm | C-F stretching vibrations | ||

| 7.65 – 7.80 (m, 2H) | Aromatic H-2 and H-6 | ||

| 7.25 – 7.35 (m, 1H) | Aromatic H-5 | ||

| ~165.0 | Carbonyl Carbon (C=O) | ||

| ~140.0 – 148.0 | Isothiocyanate Carbon (-N=C=S) | ||

| ~150.7, ~154.8 | Aromatic C-3, C-4 (Split into dd by | ||

| -131.6, -136.5 | Non-equivalent F-3 and F-4 atoms |

Conclusion

The utilization of 3,4-difluorobenzoyl isothiocyanate requires meticulous synthetic handling due to its reactive nature. By leveraging the self-validating IR tracking of the isothiocyanate cumulene band and understanding the complex

References

- PubChemLite: Structural Information and Predicted Collision Cross Section of 3,4-difluorobenzoyl isothiocyanate. Université du Luxembourg.

- ChemicalBook: 926249-80-1 CAS Manufactory - 3,4-difluorobenzoyl isothiocyanate. ChemicalBook.

- Molaid: Cycloalkyl guanidine F1F0-ATPase inhibitors and therapeutic uses thereof. Molaid Chemical Database.

- ResearchGate: Characterization of some amino acid derivatives of benzoyl isothiocyanate. ResearchGate.

- CORE: Benzoyl Isothiocyanates Derived Ligands as Potential HIV-1 Protease Inhibitors. CORE (Open Access Research).

- Taylor & Francis: Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1. Taylor & Francis Online.

- DOI (Supporting Information): A General Method for Two-Step Transamidation of Secondary Amides. American Chemical Society.

- Sphinx Knowledge House: Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl} Benzamides. International Journal of ChemTech Research.

- Oxford University Press: The electronic spectra and structural similarity of aroyl isothiocyanates. OUP.

Sources

- 1. 926249-80-1 CAS Manufactory [chemicalbook.com]

- 2. 3,4-Difluorobenzoyl isothiocyanate - CAS号 926249-80-1 - 摩熵化学 [molaid.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. 3,4-Difluorobenzoyl isothiocyanate - CAS号 926249-80-1 - 摩熵化学 [molaid.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. PubChemLite - 3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS) [pubchemlite.lcsb.uni.lu]

3,4-Difluorobenzoyl Isothiocyanate (CAS 926249-80-1): Structural Profiling, Synthetic Workflows, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, highly reactive building blocks. 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) , identified by CAS Number 926249-80-1 , serves as a premier bifunctional electrophile. By leveraging the strong electron-withdrawing properties of its fluorinated aromatic ring, this compound acts as a critical intermediate in the synthesis of complex pharmacophores, including aroyl guanidines and thiourea derivatives.

This technical guide provides an in-depth analysis of the structural causality, self-validating synthetic protocols, and downstream biological applications of 3,4-DFBITC, specifically focusing on its role in developing anti-trypanosomal agents and novel antibacterial compounds.

Physicochemical Profiling & Structural Analysis

To utilize 3,4-DFBITC effectively in synthetic workflows, one must first understand its foundational physicochemical properties and the electronic effects governing its reactivity.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 3,4-Difluorobenzoyl isothiocyanate |

| CAS Number | 926249-80-1[1] |

| Molecular Formula | C₈H₃F₂NOS[2] |

| Molecular Weight | 199.17 g/mol [3] |

| SMILES | FC1=C(F)C=C(C=C1)C(=O)N=C=S[4] |

| Appearance | Pale yellow to colorless liquid/solid (temperature dependent) |

Structural Causality & Reactivity

The reactivity of 3,4-DFBITC is dictated by the inductive electron-withdrawing effect (-I effect) of the two fluorine atoms at the meta and para positions of the benzoyl ring.

-

Electrophilic Enhancement: The fluorine atoms pull electron density away from the aromatic ring, an effect that propagates through the carbonyl group to the adjacent isothiocyanate (-N=C=S) carbon.

-

Nucleophilic Susceptibility: This extreme electron deficiency renders the central carbon of the isothiocyanate group highly susceptible to nucleophilic attack by primary and secondary amines. Consequently, 3,4-DFBITC exhibits superior reaction kinetics when forming stable thiourea or guanidine linkages compared to its non-fluorinated analogs.

Self-Validating Synthetic Protocol

The synthesis of 3,4-DFBITC requires strict environmental control. The protocol below details the conversion of 3,4-difluorobenzoyl chloride to the target isothiocyanate using a nucleophilic substitution mechanism.

Step-by-Step Methodology

Reagents: 3,4-Difluorobenzoyl chloride (1.0 eq), Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.2 eq), Anhydrous Acetone.

-

Preparation of the Thiocyanate Suspension: Suspend 1.2 equivalents of finely ground, oven-dried NH₄SCN in anhydrous acetone under an inert nitrogen (N₂) atmosphere.

-

Causality: Acetone is chosen as the solvent because it solubilizes the thiocyanate salt sufficiently to allow the reaction to proceed, while the byproduct (NH₄Cl or KCl) is insoluble and precipitates, driving the reaction forward via Le Chatelier's principle.

-

-

Electrophile Addition: Cool the suspension to 0–5 °C using an ice bath. Add 3,4-difluorobenzoyl chloride dropwise over 30 minutes.

-

Causality: The dropwise addition controls the exothermic nature of the substitution, preventing the thermal degradation of the newly formed isothiocyanate.

-

-

Reflux & Precipitation: Remove the ice bath and gently reflux the mixture (approx. 56 °C) for 2 to 4 hours. Monitor the formation of a dense white precipitate (NH₄Cl).

-

Filtration and Concentration: Cool the mixture to room temperature, filter out the inorganic salts under a vacuum, and concentrate the filtrate using a rotary evaporator to yield crude 3,4-DFBITC.

The Self-Validating System (Quality Control)

To ensure the integrity of the protocol, the system must be self-validating. Moisture is the primary failure point , as it leads to the hydrolysis of the acid chloride back to 3,4-difluorobenzoic acid, and the isothiocyanate to a primary amide.

-

FTIR Validation: Before proceeding to downstream applications, analyze the crude product via Fourier-Transform Infrared Spectroscopy (FTIR). The successful formation of 3,4-DFBITC is confirmed by the disappearance of the acid chloride C=O stretch (~1770 cm⁻¹) and the appearance of a distinct, broad N=C=S asymmetric stretching vibration at 1950–2000 cm⁻¹ . The benzoyl C=O stretch will concurrently shift to ~1690–1710 cm⁻¹.

Downstream Applications in Drug Discovery

The true value of 3,4-DFBITC lies in its capacity to generate diverse, biologically active libraries.

A. Aroyl Guanidines (Anti-Trypanosomal & F1F0-ATPase Inhibitors)

Reacting 3,4-DFBITC with guanidine derivatives yields complex cycloalkyl guanidines. These structures have been patented as potent , showing therapeutic promise for immune disorders and cancer[5].

More recently, high-throughput screening has identified aroyl guanidine derivatives synthesized from fluorinated benzoyl isothiocyanates as highly effective anti-trypanosomal agents against Trypanosoma brucei (the parasite responsible for Human African Trypanosomiasis). As detailed in the , these compounds exert their lethal effects by binding to the F0 subunit of the mitochondrial ATPase, fundamentally disrupting the parasite's energy metabolism and leading to cytotoxicity[6].

B. Thiourea Derivatives (Antibacterial Agents)

When 3,4-DFBITC is reacted with secondary amines, such as dibenzylamine, it undergoes a nucleophilic addition to form N-(dibenzylcarbamothioyl)benzamide derivatives. According to research published in the , these monothiourea isomers have been rigorously evaluated using Density Functional Theory (DFT) and in vitro assays, demonstrating significant drug-likeness and potent antibacterial activity against resistant bacterial strains[7].

Mechanistic Workflows & Visualizations

The following diagrams illustrate the synthetic divergence of 3,4-DFBITC and the biological mechanism of its downstream derivatives.

Caption: Workflow for the synthesis of 3,4-difluorobenzoyl isothiocyanate and its pharmaceutical derivatives.

Caption: Mechanistic pathway of aroyl guanidines targeting F1F0-ATPase to disrupt parasite energy metabolism.

References

- Cycloalkyl guanidine F1F0-ATPase inhibitors and therapeutic uses thereof. United States Patent US9169199B2.

-

Varghese, S., et al. "Novel aroyl guanidine anti-trypanosomal compounds that exert opposing effects on parasite energy metabolism." European Journal of Medicinal Chemistry, 2024, 268:116162. Available at:[Link]

-

Misral, H., et al. "Evaluation of Novel N-(Dibenzylcarbamothioyl)benzamide Derivatives as Antibacterial Agents by Using DFT and Drug-Likeness Assessment." Journal of Chemistry, 2018, Article ID 9176280. Available at:[Link]

Sources

- 1. Product List | BIOZOL [biozol.de]

- 2. a2bchem.com [a2bchem.com]

- 3. 926249-80-1 CAS Manufactory [m.chemicalbook.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 3,4-Difluorobenzoyl isothiocyanate - CAS号 926249-80-1 - 摩熵化学 [molaid.com]

- 6. Novel aroyl guanidine anti-trypanosomal compounds that exert opposing effects on parasite energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Solubility, Stability, and Handling of 3,4-Difluorobenzoyl Isothiocyanate in Organic Solvents: A Technical Guide

Executive Summary

3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1)[1] is a highly reactive, bifunctional building block extensively utilized in the synthesis of biologically active heterocycles and substituted thioureas[2]. The presence of the strongly electron-withdrawing 3,4-difluorophenyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack[2]. Consequently, understanding its solubility and stability kinetics in various organic solvents is critical for researchers to prevent premature degradation and ensure reproducible experimental outcomes.

Thermodynamic Stability and Structural Dynamics

Acyl isothiocyanates exist in a delicate thermodynamic balance with their isomers, such as acyl thiocyanates. However, the acyl isothiocyanate form (R-CO-NCS) is thermodynamically favored. This stability is primarily attributed to the robust thermodynamic stability of the carbonyl (C=O) group, which anchors the molecule and prevents spontaneous 1,3-rearrangement under standard conditions[3].

Despite this inherent structural stability, the -N=C=S functionality remains highly reactive toward nucleophiles. The electron-withdrawing nature of the adjacent acyl group promotes rapid nucleophilic addition at the central carbon of the isothiocyanate group[2]. Therefore, the compound's stability is entirely dictated by the solvent environment.

Solubility Profile in Organic Solvents

Like most aroyl isothiocyanates, 3,4-difluorobenzoyl isothiocyanate is hydrophobic and practically insoluble in water[4]. It exhibits excellent solubility in a wide range of organic solvents. However, solubility does not equate to stability. The choice of solvent dictates whether the compound remains intact or undergoes rapid solvolysis.

Table 1: Solubility and Compatibility of 3,4-Difluorobenzoyl Isothiocyanate

| Solvent Category | Solvent | Solubility | Compatibility / Stability |

| Aprotic (Non-Nucleophilic) | Acetone | High | Excellent; standard solvent for thiourea synthesis[5]. |

| Dichloromethane (DCM) | High | Excellent; ideal for short-term reactions and extractions. | |

| Acetonitrile (MeCN) | High | Excellent; suitable for refluxing conditions[2]. | |

| Tetrahydrofuran (THF) | High | Good; must be strictly anhydrous to prevent hydrolysis. | |

| Dimethyl Sulfoxide (DMSO) | High | Moderate; anhydrous grade required, potential side reactions with heat[6]. | |

| Protic (Nucleophilic) | Methanol (MeOH) | High | Poor; reacts rapidly to form methyl thiocarbamates[6]. |

| Ethanol (EtOH) | High | Poor; reacts to form ethyl thiocarbamates[6]. | |

| Water | Insoluble | Poor; undergoes slow hydrolysis forming amides/acids. |

Stability and Degradation Kinetics

The stability of 3,4-difluorobenzoyl isothiocyanate is entirely dependent on the nucleophilicity of the solvent environment[6].

-

Aprotic Solvents: In solvents like acetone, chloroform, and acetonitrile, the compound is highly stable because these solvents lack nucleophilic protons. Acetone is frequently employed as the solvent of choice for reacting aroyl isothiocyanates with amines to form thioureas, as it readily dissolves both reagents without participating in the reaction[5].

-

Protic Solvents: Alcohols and primary/secondary amines must be strictly avoided as primary solvents or storage media. The hydroxyl groups in alcohols act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group. This leads to the irreversible formation of inactive thiocarbamate derivatives[6]. This degradation is significantly accelerated by heat or the presence of basic impurities[6].

Fig 1. Solvent-dependent stability and degradation pathway of 3,4-DFBITC.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm the stability and reactivity of the compound.

Protocol A: Preparation and Storage of 3,4-Difluorobenzoyl Isothiocyanate Stock Solutions

Causality: Moisture and nucleophiles are the primary degradation vectors. Preparing stock solutions in rigorously dried aprotic solvents ensures the structural integrity of the isothiocyanate over time.

-

Solvent Preparation: Dry HPLC-grade acetone or acetonitrile over 3Å molecular sieves for at least 24 hours prior to use.

-

Inert Atmosphere: Purge a dry, amber glass vial with Argon or Nitrogen gas. Aroyl isothiocyanates are moisture-sensitive and should be handled under inert gas[7].

-

Dissolution: Weigh the required amount of 3,4-difluorobenzoyl isothiocyanate and dissolve it in the anhydrous solvent to achieve the desired molarity (e.g., 0.1 M).

-

Validation (Self-Check System): Run a quick Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). A single spot indicates purity. If a highly polar baseline spot appears, hydrolysis or degradation has occurred, and the stock must be discarded.

-

Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store at -20°C. Stock solutions should ideally be used within 1 month[6].

Protocol B: Synthesis of 3,4-Difluorobenzoyl Thiourea Derivatives

Causality: Acetone is utilized as the reaction medium because it perfectly solubilizes the aroyl isothiocyanate without reacting with it, while also allowing the final thiourea product to precipitate upon the addition of ice water[5].

-

Reagent Mixing: In a round-bottom flask, add 10 mL of the 0.1 M 3,4-difluorobenzoyl isothiocyanate solution in anhydrous acetone.

-

Amine Addition: Slowly add 1.05 equivalents of a primary amine (e.g., aniline) dissolved in 5 mL of anhydrous acetone dropwise over 10 minutes at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring (Self-Check System): Stir the mixture for 1-2 hours. Monitor the disappearance of the isothiocyanate starting material via FT-IR (specifically looking for the complete disappearance of the strong -N=C=S stretching band around 2000 cm⁻¹).

-

Precipitation & Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 g of crushed ice[8]. The sudden change in solvent polarity will force the hydrophobic thiourea derivative to precipitate.

-

Purification: Filter the white/pale yellow precipitate under vacuum, wash with cold distilled water to remove unreacted amine, and recrystallize from hot ethanol. (Note: Ethanol is safe here because the reactive isothiocyanate group has already been consumed).

Conclusion

The successful utilization of 3,4-difluorobenzoyl isothiocyanate hinges on strict solvent management. Its thermodynamic stability is preserved only in anhydrous, aprotic environments. By leveraging solvents like acetone or acetonitrile and avoiding protic media, researchers can harness the potent electrophilicity of this compound for advanced organic and medicinal chemistry applications.

References

- BenchChem. "Stability of Benzyl Isothiocyanate-d7 in different solvent systems." BenchChem.

- PubChemLite. "3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS)." Université du Luxembourg.

- ARKAT USA.

- ACS Publications. "Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)

- CymitQuimica.

- Fisher Scientific.

- Asian Journal of Chemistry.

- Institut Kimia Malaysia (IKM). "Synthesis and Antibacterial Studies of New 1,2-Bis(Carbonoylthiourea)- Propane." Malaysian Journal of Chemistry.

Sources

- 1. PubChemLite - 3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS) [pubchemlite.lcsb.uni.lu]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 532-55-8: Benzoyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. ikm.org.my [ikm.org.my]

The Strategic Utility of 3,4-Difluorobenzoyl Isothiocyanate in Medicinal Chemistry: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Methodologists

Executive Summary

In the continuous pursuit of novel pharmacophores, the isothiocyanate functional group has emerged as a highly versatile building block in organic synthesis and drug discovery [1]. Specifically, 3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1) represents a privileged intermediate that marries the high reactivity of the acyl isothiocyanate moiety with the unique physicochemical properties imparted by di-fluorine substitution [5].

This technical guide explores the mechanistic rationale, synthetic workflows, and biological applications of 3,4-difluorobenzoyl isothiocyanate (3,4-DFBITC). By acting as a highly efficient electrophile, 3,4-DFBITC enables the rapid assembly of complex thioureas, dihydropyrimidines, and fluorinated heterocycles—molecular architectures that demonstrate profound anticancer, antimicrobial, and agrochemical activities [2, 3].

Chemical Profile & Mechanistic Rationale

The Fluorine Advantage in Drug Design

The incorporation of the 3,4-difluorophenyl moiety into drug candidates is a deliberate strategic choice in medicinal chemistry. Fluorine substitution achieves several critical objectives:

-

Metabolic Stability: The strong C-F bond (approx. 480 kJ/mol) resists oxidative degradation by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the resulting drug.

-

Lipophilicity & Permeability: The 3,4-difluoro substitution increases the overall lipophilicity (

) of the molecule, facilitating superior penetration across the phospholipid bilayers of target cells (e.g., solid tumor microenvironments). -

Electronic Effects: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. When conjugated to a thiourea system, this increases the acidity of the adjacent N-H protons, thereby strengthening hydrogen-bond interactions with target kinase active sites (such as the EGFR tyrosine kinase domain) [1].

Reactivity of the Acyl Isothiocyanate Moiety

The central carbon of the isothiocyanate group (

Caption: Synthetic workflow for 3,4-DFBITC generation and downstream heterocycle derivatization.

Key Applications in Drug Discovery

Oncology: Kinase Inhibition and Apoptosis

Derivatives synthesized from 3,4-DFBITC have shown significant promise as anticancer agents. The resulting benzoylthiourea derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases [1]. By blocking EGFR phosphorylation, these compounds disrupt downstream signaling cascades, arresting the cell cycle at the G2/M phase and inducing apoptosis [1]. Furthermore, 3,4-difluoro derivatives utilized in Biginelli reactions yield dihydropyrimidines (e.g., R-fluorestrol analogs) that exhibit potent anti-proliferative activity against hepatocellular and colon cancer stem cells [3].

Antimicrobial and Antifungal Activity

The thiourea linkage, stabilized by the 3,4-difluorobenzoyl group, acts as a potent chelator for essential metal ions required by bacterial and fungal enzymes. These compounds disrupt microbial cell membranes and alter protein expression patterns, showing comparable efficacy to standard reference drugs like Ketoconazole in preliminary in vitro assays [2].

Agrochemicals: Radicle Elongation Inhibition

Beyond human therapeutics, 3,4-difluorophenylthiourea derivatives demonstrate potent herbicidal activity. Specifically, they act as radicle elongation inhibitors against parasitic weeds like Orobanche minor. The electron-withdrawing nature of the fluorine atoms at the meta and para positions is critical for binding affinity in plant target receptors [4].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the comparative biological efficacy of various benzoylthiourea derivatives, highlighting the performance of fluorinated scaffolds.

| Compound Class / Substitution | Target / Assay | Observed Biological Activity (IC50 / Inhibition) | Mechanistic Note | Reference |

| 3,4-Difluoro -benzoyl dihydropyrimidine | LOVO Colon Cancer Cells | High potency (Side population inhibition at 10 | Arrests cells at G2 checkpoint; superior to Verapamil. | [3] |

| 3,4-Difluoro -phenylthiourea | Orobanche minor (Weed) | Moderate to High Inhibition of radicle elongation | Electron-withdrawing groups at p-position are critical for SAR. | [4] |

| Unsubstituted Benzoylthiourea | MDA-MB-231 (Breast Cancer) | Moderate (Viability reduced by ~52% at 10 | Acts via intracellular ROS generation and kinase disruption. | [2] |

| 4-Chloro-benzoylthiourea | THP1 (Monocyte line) | IC50 | Induces apoptosis via Cyclin A/B upregulation. | [1] |

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the synthesis of 3,4-difluorobenzoyl thiourea derivatives must be executed with strict control over moisture and addition rates. The following protocol utilizes an in situ generation method, avoiding the isolation of the highly reactive and moisture-sensitive 3,4-DFBITC intermediate [1].

Protocol: One-Pot Synthesis of N-(3,4-Difluorobenzoyl)-N'-Arylthiourea

Rationale: Isothiocyanates rapidly hydrolyze into primary amides and carbonyl sulfide in the presence of water. Therefore, anhydrous conditions are non-negotiable. Generating the isothiocyanate in situ and immediately trapping it with an amine prevents degradation and maximizes the overall yield [1].

Materials Required:

-

3,4-Difluorobenzoyl chloride (1.0 equiv, highly pure)

-

Ammonium thiocyanate (

) (1.1 equiv, dried under vacuum) -

Primary Aryl Amine (e.g., 4-chloroaniline) (1.0 equiv)

-

Anhydrous Acetone (dried over molecular sieves)

Step-by-Step Methodology:

-

Preparation of the Thiocyanate Suspension:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, dissolve

(1.1 equiv) in anhydrous acetone (20 mL per 10 mmol). -

Causality: A slight excess of

ensures complete conversion of the acyl chloride, preventing unreacted acyl chloride from competing with the isothiocyanate in the subsequent amination step.

-

-

In Situ Generation of 3,4-DFBITC:

-

Cool the suspension to 0–5 °C using an ice bath.

-

Add 3,4-difluorobenzoyl chloride (1.0 equiv) dropwise via a pressure-equalizing dropping funnel over 15 minutes.

-

Causality: Dropwise addition controls the exothermic nature of the reaction. As the reaction proceeds, a dense white precipitate of ammonium chloride (

) will form, serving as a visual, self-validating cue that the metathesis is occurring successfully [1]. -

Remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Nucleophilic Condensation:

-

Re-cool the reaction mixture to 0 °C.

-

Prepare a solution of the primary aryl amine (1.0 equiv) in anhydrous acetone (10 mL) and add it dropwise to the reaction mixture.

-

Causality: The amine acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate. The electron-withdrawing 3,4-difluoro groups lower the LUMO of the isothiocyanate, making the reaction highly exothermic and rapid.

-

Stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3).

-

-

Workup and Purification:

-

Pour the crude reaction mixture into a beaker containing 100 mL of acidified, ice-cold water.

-

Causality: The water quenches any unreacted intermediates, dissolves the

byproduct, and forces the highly lipophilic fluorinated thiourea to precipitate as a solid. -

Collect the precipitate via vacuum filtration, wash thoroughly with deionized water until the filtrate is pH neutral, and recrystallize from an ethanol/dichloromethane mixture to yield the pure product.

-

Mechanism of Action Visualization

The following diagram maps the causal pathway from the administration of a 3,4-difluorobenzoyl thiourea derivative to the ultimate biological endpoint in oncology models [1].

Caption: Proposed mechanism of action for 3,4-difluorobenzoyl thiourea derivatives in cancer cells.

Conclusion & Future Perspectives

3,4-Difluorobenzoyl isothiocyanate is far more than a simple synthetic intermediate; it is a gateway to a vast chemical space of highly active, metabolically stable pharmacophores. By leveraging the unique electronic and lipophilic properties of the 3,4-difluorophenyl group, medicinal chemists can design thioureas and heterocycles with finely tuned target affinities. Future research should focus on utilizing 3,4-DFBITC in transition-metal-catalyzed tandem cyclizations (e.g., CuBr-catalyzed C-H activation) to rapidly generate novel, multi-cyclic fluorinated scaffolds for next-generation targeted therapies [2].

References

-

Synthesis, Structural Characterization and Anticancer Evaluation of 2-Aminobenzothiazole Derivative via Benzoyl Isothiocyanate Asian Journal of Chemistry[Link]

-

Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones MDPI[Link]

-

The structure–activity relationship of aryloxyacetylthioureas for the inhibition of Orobanche minor radicle elongation PMC (National Institutes of Health)[Link]

-

3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS) PubChemLite / Matrix Fine Chemicals[Link]

A Technical Guide to 3,4-Difluorobenzoyl Isothiocyanate Derivatives: Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,4-difluorobenzoyl moiety, in particular, has garnered significant interest. When coupled with the reactive and versatile isothiocyanate functional group, it forms 3,4-difluorobenzoyl isothiocyanate, a key building block for a diverse range of derivatives with promising therapeutic potential. This technical guide provides a comprehensive review of the synthesis, and biological activities of 3,4-difluorobenzoyl isothiocyanate derivatives, with a primary focus on the widely explored N-acylthiourea pharmacophore.

Isothiocyanates (R-N=C=S) are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The benzoyl isothiocyanate scaffold serves as a crucial intermediate in the synthesis of N-benzoylthioureas, which have demonstrated significant potential in drug discovery. This guide will delve into the synthetic pathways to access these molecules, explore their diverse biological applications with insights into their mechanisms of action, and provide practical experimental protocols for their preparation and evaluation.

Synthesis of 3,4-Difluorobenzoyl Isothiocyanate and its Thiourea Derivatives

The synthesis of N-(3,4-difluorobenzoyl)thiourea derivatives commences with the preparation of the key intermediate, 3,4-difluorobenzoyl isothiocyanate. This is typically achieved through the reaction of 3,4-difluorobenzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone or acetonitrile.[2] The in situ generated acyl isothiocyanate is highly reactive and is immediately used in the subsequent step without isolation.

The most common and synthetically valuable reaction of 3,4-difluorobenzoyl isothiocyanate is its addition reaction with primary or secondary amines to yield the corresponding N-(3,4-difluorobenzoyl)thiourea derivatives. This reaction is generally straightforward, proceeding at room temperature or with gentle heating, and affords the desired products in good yields.[3]

Caption: General reaction scheme for the synthesis of N-(3,4-Difluorobenzoyl)thiourea derivatives.

Experimental Protocol: Synthesis of a Representative N-(3,4-Difluorobenzoyl)thiourea Derivative

This protocol describes a general one-pot procedure for the synthesis of N-(aryl)-N'-(3,4-difluorobenzoyl)thioureas.

Materials:

-

3,4-Difluorobenzoyl chloride

-

Ammonium thiocyanate

-

Substituted aniline

-

Anhydrous acetone

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

A solution of 3,4-difluorobenzoyl chloride (10 mmol) in anhydrous acetone (20 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (12 mmol) in anhydrous acetone (30 mL) at room temperature.

-

The reaction mixture is then heated to reflux for 1 hour to ensure the complete formation of 3,4-difluorobenzoyl isothiocyanate.

-

After cooling to room temperature, a solution of the desired substituted aniline (10 mmol) in anhydrous acetone (20 mL) is added dropwise to the reaction mixture.

-

The mixture is then stirred at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is poured into ice-cold water with constant stirring.

-

The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization:

The synthesized compounds should be characterized by standard spectroscopic methods, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of characteristic peaks for the aromatic protons, the N-H protons of the thiourea linkage, and the carbonyl and thiocarbonyl carbons. The chemical shifts of the N-H protons are typically observed in the range of δ 11.5-12.6 ppm.[4] The thiocarbonyl carbon signal appears around δ 179-182 ppm.[4]

-

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies for the N-H, C=O, and C=S functional groups.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Biological Activities of 3,4-Difluorobenzoyl Isothiocyanate Derivatives

The derivatives of 3,4-difluorobenzoyl isothiocyanate, primarily the N-benzoylthioureas, have been investigated for a range of biological activities. The presence of the difluorophenyl ring and the thiourea moiety contributes significantly to their pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of N-benzoylthiourea derivatives.[1][5] The mechanism of action is often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] The presence of electron-withdrawing groups, such as fluorine atoms, on the benzoyl ring can enhance the cytotoxic activity.[1]

Derivatives of N-benzoyl-N'-phenylthiourea have shown significant cytotoxicity against various cancer cell lines, including those of the lung, colon, breast, and liver.[1] For instance, N-(3,4-dichloro)benzoyl-N'-phenylthiourea exhibited a higher cytotoxic effect than its non-halogenated counterpart, suggesting the positive influence of halogen substituents.[1]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(halobenzoyl)-N'-phenylthioureas | Various | 0.43 - 9.92 | [1] |

| Thiourea-based sulfonamides | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | [1] |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Not specified | Potent activity | [1] |

Table 1: Representative anticancer activities of substituted benzoylthiourea derivatives.

Caption: Putative mechanisms of anticancer action for N-benzoylthiourea derivatives.

Antimicrobial Activity

Thiourea derivatives are also recognized for their significant antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[4] The mechanism of their antibacterial action is thought to involve the inhibition of essential enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[4] The presence and position of fluorine substituents on the aromatic rings have been shown to modulate the antimicrobial efficacy.[4]

A study on new benzoylthiourea derivatives revealed that compounds bearing one fluorine atom on the phenyl ring displayed the best antibacterial effect, while those with three fluorine atoms showed the most potent antifungal activity.[4] All tested compounds in that study exhibited antibiofilm activity, which is particularly important in combating chronic and resistant infections.[4]

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Fluorinated benzoylthioureas | E. coli, S. aureus, B. subtilis, P. aeruginosa | Variable | [4] |

| Trifluoromethyl-substituted benzoylthioureas | Fungi | Potent activity | [4] |

| Thiourea derivatives of benzothiazole | S. aureus | 0.78 - 1.56 | [6] |

Table 2: Representative antimicrobial activities of substituted thiourea derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has also been an area of active research.[7][8] These compounds can exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9] For example, thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have shown significant anti-inflammatory activity, in some cases superior to the parent drug.[7][8] While specific data on 3,4-difluorobenzoylthioureas as anti-inflammatory agents is limited, the broader class of compounds shows promise in this therapeutic area.

Conclusion

3,4-Difluorobenzoyl isothiocyanate serves as a valuable and versatile synthon for the creation of a diverse library of derivatives, most notably N-(3,4-difluorobenzoyl)thioureas. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, with their biological activity being tunable through modifications of the substituent on the second nitrogen atom of the thiourea moiety. The presence of the 3,4-difluoro substitution pattern on the benzoyl ring is anticipated to confer favorable pharmacokinetic and metabolic properties, making these derivatives attractive candidates for further drug development.

This technical guide has provided an overview of the synthesis, characterization, and biological evaluation of this important class of compounds. The detailed experimental protocols and summaries of biological activities are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, encouraging further exploration of 3,4-difluorobenzoyl isothiocyanate derivatives as potential therapeutic agents. Future work should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the design of more potent and selective drug candidates.

References

[1] RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link][1][5] [4] Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(6), 1486. [Link][4] [7] Stanković, N., et al. (2024). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 29(1), 1. [Link][7] [9] Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link][9] [10] Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link] [3] Saeed, S., et al. (2014). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 56-59. [Link] [8] Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link][8][11] [6] Wang, M., et al. (2020). Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties. New Journal of Chemistry, 44(39), 17006-17017. [Link] [2] Arslan, H., et al. (2010). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. European Journal of Chemistry, 1(1), 43-46. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Safety, handling, and disposal of 3,4-Difluorobenzoyl isothiocyanate

Technical Monograph: Operational Stewardship of 3,4-Difluorobenzoyl Isothiocyanate

Executive Summary

This technical guide outlines the rigorous safety, handling, and disposal protocols for 3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1). As a highly electrophilic acyl isothiocyanate, this reagent is a potent building block in medicinal chemistry, particularly for synthesizing N-acyl thioureas and heterocyclic cores. However, its reactivity profile—characterized by moisture sensitivity, lachrymatory potential, and the capacity to release toxic hydrogen fluoride (HF) upon thermal decomposition—demands a zero-tolerance approach to exposure. This document provides a self-validating framework for researchers to manage these risks autonomously.

Chemical Identity & Physicochemical Profile

Understanding the structural electronics of this compound is the first step in safety. The electron-withdrawing carbonyl group adjacent to the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon compared to standard alkyl or aryl isothiocyanates.

| Property | Data / Characteristic |

| Chemical Name | 3,4-Difluorobenzoyl isothiocyanate |

| CAS Number | 926249-80-1 |

| Molecular Formula | C₈H₃F₂NOS |

| Molecular Weight | 199.18 g/mol |

| Physical State | Pale yellow to colorless liquid (typical) or low-melting solid |

| Reactivity Class | Acyl Isothiocyanate (High Electrophile) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts violently with water/alcohols |

| Storage Requirement | 2–8°C, under Argon/Nitrogen, desiccated |

Hazard Architecture & Toxicology

The hazard profile of 3,4-Difluorobenzoyl isothiocyanate is bipartite: immediate chemical reactivity and downstream decomposition toxicity.

-

Lachrymator & Vesicant: Like many isothiocyanates, this compound chemically attacks mucous membranes. Inhalation causes severe respiratory distress; skin contact can lead to delayed blistering and sensitization.

-

Moisture Sensitivity (Hydrolysis Hazard):

-

Fluorine-Specific Thermal Hazard:

-

Combustion: In the event of a fire, the difluoro-substitution pattern facilitates the release of Hydrogen Fluoride (HF) gas, a systemic poison requiring specialized calcium gluconate treatment.

-

Strategic Handling Protocols

Engineering Controls

-

Primary Barrier: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

-

Atmosphere: Operations involving neat material must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis-induced degradation and acid fume generation.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling. Standard nitrile degrades rapidly against acyl isothiocyanates.

-

-

Eye/Face: Chemical splash goggles + Face shield. (Standard safety glasses are insufficient for lachrymators).

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) to capture isothiocyanate vapors and potential HF byproducts.

Operational Workflows: Synthesis & Quenching

The following diagram illustrates the critical decision pathways for safe handling, from storage to waste generation.

Figure 1: Operational workflow for handling 3,4-Difluorobenzoyl isothiocyanate, emphasizing the critical quenching step prior to disposal.

Transfer Protocol (The "Cannula" Standard)

Never pour this reagent. Pouring increases surface area for vaporization (lachrymatory release) and moisture absorption.

-

Septum-seal the source bottle immediately upon opening.

-

Purge the source bottle with an inert gas balloon.

-

Transfer the required volume using a dry glass syringe or cannula technique directly into the reaction vessel.

Reaction Quenching (The "Scavenger" Method)

Unreacted acyl isothiocyanates in waste streams are "ticking time bombs." They must be chemically neutralized before entering the waste container.

-

Reagent: Methanol (MeOH) or a secondary amine (e.g., Morpholine).

-

Mechanism: Converts the reactive isothiocyanate into a stable N-acyl carbamate or urea.

-

Procedure: Add 5 equivalents of MeOH relative to the residual isothiocyanate and stir for 30 minutes. Verify consumption by TLC (disappearance of the non-polar starting material).

Waste Neutralization & Disposal

CRITICAL WARNING: Never dispose of neat 3,4-difluorobenzoyl isothiocyanate directly into an aqueous waste drum. The reaction with water generates CO₂, which can pressurize and rupture the drum.[3]

| Waste Stream | Treatment Protocol |

| Reaction Mixture | Quench with MeOH/EtOH. Check pH (neutral). Dispose as Organic Waste (Halogenated). |

| Contaminated Sharps | Rinse syringe with MeOH into the reaction waste. Dispose of needle in Puncture-Proof Sharps Container. |

| Spill Cleanup | 1. Evacuate area. 2. Don Full PPE (Respirator). 3. Cover spill with "Amine-treated" absorbent (sand mixed with 5% triethylamine/ethanol). 4. Scoop into a wide-mouth jar. Do NOT seal tightly (allow gas venting). |

Decomposition Chemistry Visualization

Understanding why we quench prevents accidents. The diagram below details the hydrolysis vs. quenching pathways.

Figure 2: Chemical pathways of disposal. The red path (Hydrolysis) generates gas and pressure; the green path (Alcoholysis) yields stable waste.

References

-

BenchChem. (2025).[1][8][9] Safe Handling and Quenching Procedures for Benzoyl Isocyanate. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorophenyl isothiocyanate (Analogous Hazards). Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 3,4-Difluorophenyl isocyanate (Isostere Reactivity Profile). Retrieved from

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

-

Organic Syntheses. (1955). Methyl Isothiocyanate: General Handling of Isothiocyanates. Org. Synth. Coll. Vol. 3, p.599. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of Action of Isothiocyanates in Biological Systems: A Technical Guide to Thiol-Mediated Signaling and Epigenetic Modulation

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

As application scientists and drug developers, our interest in isothiocyanates (ITCs)—such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC)—stems from their potent chemopreventive, anti-inflammatory, and anti-tumorigenic properties. The core mechanism of ITCs is rooted in electrophilic chemistry: the central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic and readily undergoes Michael addition with nucleophilic thiol (-SH) groups of specific cysteine residues on target proteins.

This whitepaper deconstructs the primary Keap1-Nrf2 signaling axis, explores secondary epigenetic mechanisms (such as HDAC inhibition), and provides rigorously designed, self-validating experimental protocols for mapping these interactions in vitro and in vivo.

Core Mechanism: Electrophilic Thiol Modification (The Keap1-Nrf2 Axis)

The primary and most well-characterized biological target of ITCs is the Kelch-like ECH-associated protein 1 (Keap1) / NF-E2-related factor 2 (Nrf2) pathway[1]. Under basal conditions, Keap1 acts as a substrate adaptor protein for the Cullin-3 (Cul3) ubiquitin ligase complex, targeting the transcription factor Nrf2 for continuous ubiquitination and proteasomal degradation.

When cells are exposed to ITCs, the electrophilic -N=C=S group reacts covalently with highly reactive sensor cysteines on Keap1. Research has demonstrated that2[2]. This thiol modification induces a conformational change in Keap1, effectively dismantling the ubiquitin ligase complex. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of phase II cytoprotective genes (e.g., HO-1, NQO1)[3].

Keap1-Nrf2 Pathway: ITC-mediated thiol modification of Keap1 leading to Nrf2 activation.

Secondary Mechanisms: Epigenetic Modulation via HDAC Inhibition

Beyond thiol-mediated antioxidant responses, ITCs like SFN exert profound epigenetic effects by inhibiting Histone Deacetylases (HDACs). This inhibition leads to global chromatin relaxation and the re-expression of tumor suppressor genes such as p21(Cip1/Waf1), triggering cell cycle arrest and apoptosis in transformed cells[4].

Crucial Mechanistic Nuance (The Causality of Experimental Failure): A common pitfall in drug development is assuming SFN is a direct HDAC inhibitor. It is not.4[4]. SFN is first conjugated with glutathione (GSH) and sequentially metabolized to SFN-cysteine (SFN-Cys) and SFN-N-acetylcysteine (SFN-NAC). These downstream metabolites are the actual active moieties that competitively bind the active site of HDACs.

This metabolic dependency explains a frequent discrepancy in the literature:5[5].

Quantitative Data Summary

To facilitate experimental design and compound selection, the following table synthesizes the binding characteristics and biological activities of key ITCs utilized in current research.

| Isothiocyanate | Primary Target | Mechanism of Action | Key Metabolite / Adduct | Biological Outcome |

| Sulforaphane (SFN) | Keap1 (Cys151), HDACs | Michael addition to thiols | SFN-Cysteine (Active HDACi) | Nrf2 activation; Chromatin relaxation |

| Phenethyl ITC (PEITC) | Keap1, ROS network | Thiol modification, ROS generation | PEITC-GSH conjugate | Apoptosis induction; Nrf2 activation |

| Benzyl ITC (BITC) | Protein Cysteines | pH-dependent bioconjugation | BITC-Cys adduct | Cysteine-specific labeling |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A common artifact in redox biology is unintended oxidation or disulfide scrambling during sample preparation. The following workflows incorporate internal controls to guarantee data integrity.

Protocol 1: LC-MS/MS Mapping of ITC-Modified Cysteines

To definitively prove that an ITC modifies a specific cysteine (e.g., on Keap1 or a novel target), we employ a differential alkylation mass spectrometry workflow.6[6].

Causality & Self-Validation: We use iodoacetamide (IAA) to alkylate all unreacted cysteines post-ITC treatment. If an ITC binds a cysteine, that residue is sterically protected from IAA. The mass shift of the ITC adduct versus the carbamidomethyl adduct (+57 Da) provides a self-validating stoichiometric ratio of modified vs. unmodified peptide.

Step-by-Step Methodology:

-

Protein Incubation: Incubate the recombinant target protein (10 µM) with the selected ITC (e.g., Benzyl-ITC, 100 µM) in PBS (pH 6.5 - 7.4) for 90 minutes at 37°C. Critical Step: Maintain pH ≤ 7.4 to prevent off-target lysine modification.

-

Denaturation & Reduction: Denature the protein using 8M Urea. Reduce reversible disulfides using 5 mM TCEP for 30 mins at room temperature.

-

Differential Alkylation (The Validation Step): Add 15 mM Iodoacetamide (IAA) and incubate in the dark for 30 mins. This caps all free thiols, freezing the thiol-redox state and preventing artifactual scrambling.

-

Digestion: Dilute urea to <2M and digest with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

-

Desalting & LC-MS/MS: Desalt peptides using C18 spin columns. Analyze via high-resolution LC-MS/MS. Search for the specific mass addition of the ITC on cysteine residues (e.g., +149.03 Da for BITC).

Mass spectrometry workflow for mapping ITC-modified cysteines using differential alkylation.

Protocol 2: In Vitro Cell-Based HDAC Inhibition Assay

To accurately measure SFN-induced HDAC inhibition, the assay must account for the pro-drug nature of SFN.

Causality & Self-Validation: We run parallel conditions: serum-depleted vs. serum-supplemented media. A true SFN-mediated HDAC inhibition will only occur in the presence of serum (which facilitates cellular metabolism to SFN-Cys), whereas a direct inhibitor like Trichostatin A (TSA) will work in both environments. This differential response validates the metabolic dependency of the mechanism.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 colon cancer cells at 70% confluency in two sets of plates: one with standard 10% FBS media, one with 0.5% FBS (serum-depleted).

-

Treatment: Treat both sets with 15 µM SFN or 1 µM TSA (positive control) for 48 hours.

-

Nuclear Extraction: Harvest cells and isolate nuclear fractions using a hypertonic lysis buffer to ensure the measurement of nuclear (epigenetic) HDACs rather than cytoplasmic variants.

-

Fluorometric Assay: Incubate 10 µg of nuclear extract with a fluorogenic acetylated peptide substrate for 30 minutes at 37°C.

-

Developer Addition: Add the developer solution (containing trypsin-like activity) which cleaves the deacetylated substrate to release a fluorophore.

-

Quantification: Measure fluorescence (Ex/Em = 360/460 nm). Calculate relative HDAC activity normalized to vehicle controls.

References

-

A novel mechanism of chemoprotection by sulforaphane: inhibition of histone deacetylase. AACR Journals (Cancer Research).4

-

Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. National Center for Biotechnology Information (PMC).1

-

The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses. National Center for Biotechnology Information (PMC).5

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. National Center for Biotechnology Information (PMC).3

-

Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. AACR Journals (Cancer Research).2

-

Cysteine specific bioconjugation with benzyl isothiocyanates. National Center for Biotechnology Information (PMC).6

Sources

- 1. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel mechanism of chemoprotection by sulforaphane: inhibition of histone deacetylase. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Difluorobenzoyl isothiocyanate as a building block in organic synthesis

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern medicinal chemistry, 3,4-difluorobenzoyl isothiocyanate represents a "privileged intermediate." It is not merely a reagent but a strategic building block designed to introduce the pharmacologically valuable 3,4-difluorophenyl moiety while simultaneously providing a reactive acyl isothiocyanate core for heterocycle construction.

This guide details the synthesis, reactivity profile, and application of this building block. It focuses on its utility in synthesizing thioureas , 1,2,4-triazoles , and 1,3,5-triazines —scaffolds ubiquitous in kinase inhibitors, antivirals, and agrochemicals.

Why 3,4-Difluoro?

-

Metabolic Blockade: The C3 and C4 positions on the phenyl ring are primary sites for oxidative metabolism (CYP450). Fluorination blocks these sites, extending the half-life (

) of the drug candidate. -

Electronic Modulation: The strong electron-withdrawing nature of two fluorine atoms (

, -

Lipophilicity: Fluorine substitution modulates

, improving membrane permeability without the steric bulk of chlorine or methyl groups.

Preparation of the Building Block

The synthesis of 3,4-difluorobenzoyl isothiocyanate is typically performed in situ due to the high reactivity of the acyl isothiocyanate moiety towards hydrolysis.

Standard Synthesis Protocol

Reaction Type: Nucleophilic Substitution (Acyl Chloride to Isothiocyanate) Scale: Laboratory (1–10 mmol) to Pilot (100g+)

| Reagent | Equivalents | Role |

| 3,4-Difluorobenzoyl chloride | 1.0 | Electrophilic Precursor |

| Ammonium Thiocyanate (NH | 1.1 – 1.2 | Nucleophilic Source |

| Acetone (or Acetonitrile) | Solvent | Medium (Must be Anhydrous) |

| PEG-400 (Optional) | 0.05 | Phase Transfer Catalyst |

Step-by-Step Methodology

-

Preparation: Dissolve ammonium thiocyanate (1.2 eq) in anhydrous acetone. Ensure the system is under an inert atmosphere (

or -

Addition: Add 3,4-difluorobenzoyl chloride (1.0 eq) dropwise at room temperature. The reaction is exothermic; cooling to 0–5°C is recommended for scales >10g.

-

Reaction: Stir the suspension for 30–60 minutes. A white precipitate of ammonium chloride (

) will form, indicating conversion. -

Filtration: Filter the mixture rapidly through a Celite pad or sintered glass to remove inorganic salts.

-

Usage: The resulting clear filtrate contains 3,4-difluorobenzoyl isothiocyanate and is used immediately for downstream coupling. Isolation is possible via vacuum concentration but is generally avoided to prevent decomposition.

Reactivity Profile & Mechanism

The 3,4-difluorobenzoyl isothiocyanate molecule possesses two distinct electrophilic centers:

-

The Isothiocyanate Carbon (

): The primary site for nucleophilic attack by amines, hydrazines, and hydrazides. -

The Carbonyl Carbon (

): Activated by the electron-withdrawing isothiocyanate group and the difluorophenyl ring.

Visualizing the Reactivity Flow

The following diagram illustrates the bifurcation of reactivity based on the nucleophile used.

Caption: Divergent synthesis pathways from the core isothiocyanate intermediate.

Synthetic Workflows

Workflow A: Synthesis of N-Benzoyl Thioureas

This is the most common application. The resulting thioureas are potent bioactive agents (e.g., urease inhibitors) and precursors for cyclization.

Protocol:

-

To the fresh filtrate of 3,4-difluorobenzoyl isothiocyanate (from Section 2.1), add the target amine (1.0 eq) dissolved in acetone.

-

Reflux the mixture for 2–4 hours.

-

Pour the reaction mixture into ice-cold water.

-

The solid thiourea precipitates. Filter, wash with water, and recrystallize from ethanol/DMF.

Yield Expectations:

| Amine Type | Expected Yield | Notes |

|---|---|---|

| Anilines (Electron Rich) | 85–95% | Fast reaction, high purity. |

| Anilines (Electron Poor) | 70–85% | Requires longer reflux times. |

| Aliphatic Amines | 60–80% | Potential for side reactions; keep temp low. |

Workflow B: Construction of 1,2,4-Triazoles

The conversion of the isothiocyanate to a 1,2,4-triazole ring is a "one-pot, two-step" sequence often used to synthesize antifungal pharmacophores (similar to Fluconazole).

Mechanism:

-

Addition: Hydrazine or a hydrazide attacks the isothiocyanate to form a thiosemicarbazide intermediate.

-